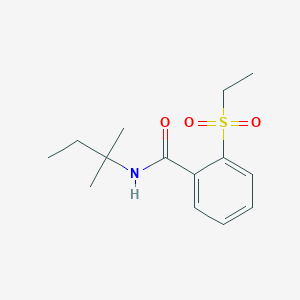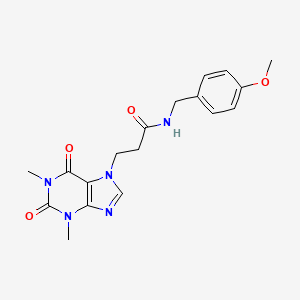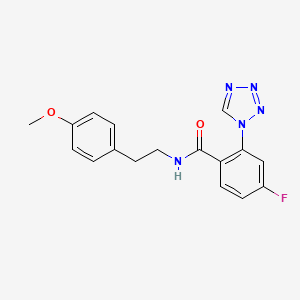![molecular formula C20H17BrN4O B11157967 2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11157967.png)
2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-BROMO-1H-INDOL-1-YL)-N~1~-[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]ACETAMIDE is a synthetic compound that features both indole and imidazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-1H-INDOL-1-YL)-N~1~-[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The brominated indole and the imidazole derivative are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the imidazole moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(5-BROMO-1H-INDOL-1-YL)-N~1~-[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly those involving kinases and other signaling proteins.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(5-BROMO-1H-INDOL-1-YL)-N~1~-[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can intercalate with DNA, disrupting its function and leading to cell death. The imidazole moiety can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
2-(5-BROMO-1H-INDOL-1-YL)-N~1~-[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]ACETAMIDE: is compared with other indole and imidazole derivatives, such as:
Uniqueness
The uniqueness of 2-(5-BROMO-1H-INDOL-1-YL)-N~1~-[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]ACETAMIDE lies in its dual functionality, combining the properties of both indole and imidazole moieties. This dual functionality enhances its potential as a therapeutic agent, offering multiple mechanisms of action and a broader spectrum of biological activities.
Properties
Molecular Formula |
C20H17BrN4O |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-[4-(imidazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H17BrN4O/c21-17-3-6-19-16(11-17)7-9-25(19)13-20(26)23-18-4-1-15(2-5-18)12-24-10-8-22-14-24/h1-11,14H,12-13H2,(H,23,26) |
InChI Key |
FZVWCLNEXVZVMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,2-dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide](/img/structure/B11157888.png)
![7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B11157891.png)
![6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11157895.png)
![7-methyl-9-(1-methyl-2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11157897.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11157903.png)
![8-Methoxy-3-(1-methyl-2-oxopropoxy)benzo[c]chromen-6-one](/img/structure/B11157905.png)


![3-benzyl-6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11157919.png)

![ethyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B11157935.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-propylbenzamide](/img/structure/B11157936.png)
![2-(benzylsulfonyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11157940.png)

